molecular formula C7H2F6 B1306045 3,4,5-Trifluorobenzotrifluoride CAS No. 80172-04-9

3,4,5-Trifluorobenzotrifluoride

Cat. No. B1306045
Key on ui cas rn: 80172-04-9
M. Wt: 200.08 g/mol
InChI Key: WIMUDCCCIFLMQO-UHFFFAOYSA-N
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Patent
US07902232B2

Procedure details

A mixture of 1,2,3-trifluoro-5-(trifluoromethyl)benzene (300 g, 1.5 mmol) and hydrazine monohydrate (300 g, 6.0 mmol) in ethanol (1200 ml) was heated at reflux overnight. The reaction mixture was concentrated in vacuo and the residue was re-crystallised from 2-propanol to give Preparation 21 (194 g).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
[Compound]
Name
21
Quantity
194 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([F:12])[C:3]=1F.O.[NH2:15][NH2:16]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([F:12])[C:3]=1[NH:15][NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)C(F)(F)F)F)F
Name
Quantity
300 g
Type
reactant
Smiles
O.NN
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
21
Quantity
194 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was re-crystallised from 2-propanol
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC(=C1)C(F)(F)F)F)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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